molecular formula C16H22BrNO3 B14769826 tert-Butyl ((7-bromoisochroman-1-yl)methyl)(methyl)carbamate

tert-Butyl ((7-bromoisochroman-1-yl)methyl)(methyl)carbamate

Cat. No.: B14769826
M. Wt: 356.25 g/mol
InChI Key: RNNMTQRFTGRSNT-UHFFFAOYSA-N
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Description

tert-Butyl ((7-bromoisochroman-1-yl)methyl)(methyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a bromo-substituted isochroman ring, and a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((7-bromoisochroman-1-yl)methyl)(methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The isochroman ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Carbamoylation: The brominated isochroman is then reacted with tert-butyl carbamate and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired carbamate product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((7-bromoisochroman-1-yl)methyl)(methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the isochroman ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).

    Hydrolysis: Acids (e.g., hydrochloric acid, sulfuric acid) or bases (e.g., sodium hydroxide, potassium hydroxide).

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Major Products Formed

    Substitution: Substituted isochroman derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.

Scientific Research Applications

tert-Butyl ((7-bromoisochroman-1-yl)methyl)(methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((7-bromoisochroman-1-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-methylpiperidin-4-yl)carbamate: Another carbamate compound with a different ring structure.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar tert-butyl carbamate group but different substituents.

Uniqueness

tert-Butyl ((7-bromoisochroman-1-yl)methyl)(methyl)carbamate is unique due to its specific combination of a bromo-substituted isochroman ring and a methylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H22BrNO3

Molecular Weight

356.25 g/mol

IUPAC Name

tert-butyl N-[(7-bromo-3,4-dihydro-1H-isochromen-1-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18(4)10-14-13-9-12(17)6-5-11(13)7-8-20-14/h5-6,9,14H,7-8,10H2,1-4H3

InChI Key

RNNMTQRFTGRSNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1C2=C(CCO1)C=CC(=C2)Br

Origin of Product

United States

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